Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate
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Overview
Description
Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing for yield and purity .
Chemical Reactions Analysis
Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biological pathways, depending on its functional groups and derivatives. For instance, it may interact with enzymes, receptors, or ion channels, leading to a range of biological effects .
Comparison with Similar Compounds
Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
88498-77-5 |
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Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
methyl 2-methylazuleno[1,2-b]thiophene-4-carboxylate |
InChI |
InChI=1S/C15H12O2S/c1-9-8-12-13(15(16)17-2)10-6-4-3-5-7-11(10)14(12)18-9/h3-8H,1-2H3 |
InChI Key |
GPOIIQQQOUUKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=CC3=C2S1)C(=O)OC |
Origin of Product |
United States |
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